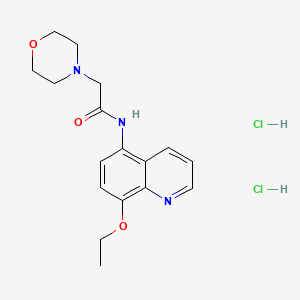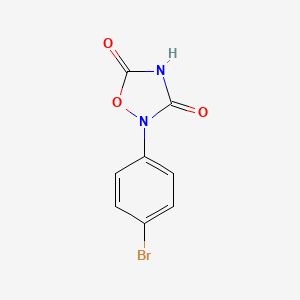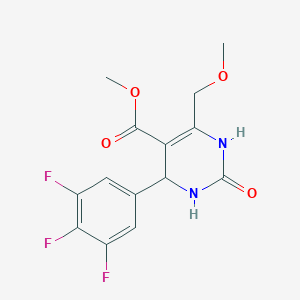
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a trifluorophenyl group and a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a trifluorophenyl ketone with a urea derivative under acidic conditions to form the tetrahydropyrimidine ring. This is followed by esterification to introduce the methoxymethyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an amine group, resulting in a new derivative with potentially different properties.
科学的研究の応用
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group is known to enhance binding affinity to certain proteins, potentially leading to inhibition or activation of biological pathways. The tetrahydropyrimidine ring can also interact with nucleic acids, influencing gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Methyl 6-(methoxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
Ethyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester group, which can affect its solubility and reactivity.
Methyl 6-(methoxymethyl)-2-oxo-4-(2,4,6-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different positioning of the fluorine atoms on the phenyl ring, leading to variations in electronic properties and reactivity.
Uniqueness
The presence of the 3,4,5-trifluorophenyl group in Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to other similar compounds. This specific arrangement of fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
特性
CAS番号 |
252002-09-8 |
|---|---|
分子式 |
C14H13F3N2O4 |
分子量 |
330.26 g/mol |
IUPAC名 |
methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13F3N2O4/c1-22-5-9-10(13(20)23-2)12(19-14(21)18-9)6-3-7(15)11(17)8(16)4-6/h3-4,12H,5H2,1-2H3,(H2,18,19,21) |
InChIキー |
MSDPSKYEIOWDTE-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)F)F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


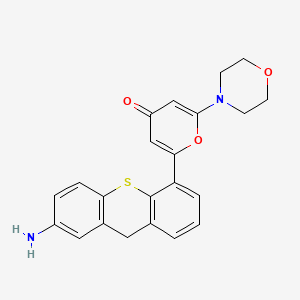
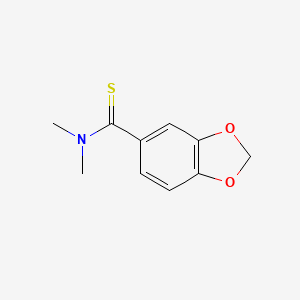
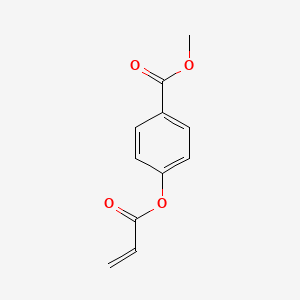

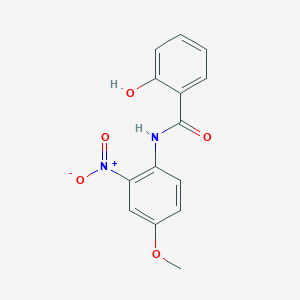
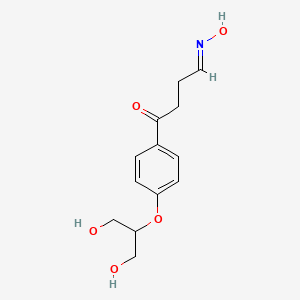
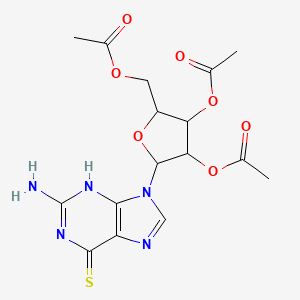
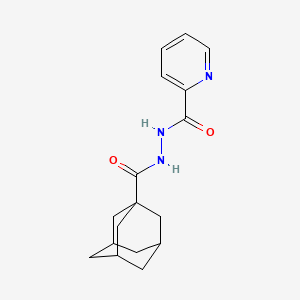
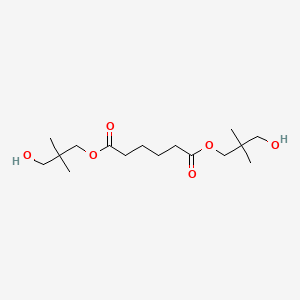
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
